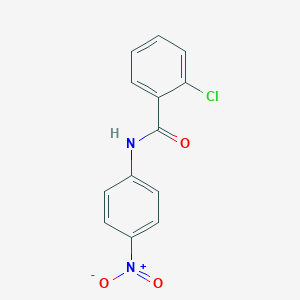

2-chloro-N-(4-nitrophenyl)benzamide

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFTSLAJUZNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383072 | |

| Record name | 2-chloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55501-45-6 | |

| Record name | 2-chloro-N-(4-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-4'-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-chloro-N-(4-nitrophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(4-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class of molecules. Benzamides are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antidiabetic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its closely related derivatives, aiming to support further research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available for related compounds, certain properties for the title compound are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | This compound | NIST |

| CAS Number | 55501-45-6 | ChemicalBook[2] |

| Molecular Formula | C₁₃H₉ClN₂O₃ | ChemicalBook[2] |

| Molecular Weight | 276.68 g/mol | ChemicalBook[2] |

| Boiling Point | 365.9°C at 760 mmHg (Predicted) | ECHEMI[3] |

| Density | 1.44 g/cm³ (Predicted) | ECHEMI[3] |

| Flash Point | 175.1°C (Predicted) | ECHEMI[3] |

| Appearance | Solid (Predicted) | |

| Solubility | Data not available | |

| Melting Point | Data not available |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectrum: An infrared spectrum for N-(2-chloro-4-nitrophenyl)benzamide is available in the NIST Chemistry WebBook, which can be used as a reference for compound identification.[4] The spectrum was measured on a solid sample (1.0% in KBr pellet).[4]

-

Mass Spectrometry: Mass spectral data (electron ionization) is also noted as being available for N-(2-chloro-4-nitrophenyl)benzamide.[4]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is not explicitly available in the reviewed literature. However, a general and widely applicable method for the synthesis of N-arylbenzamides involves the acylation of an aniline derivative with a benzoyl chloride. Based on the synthesis of a closely related compound, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, the following protocol can be adapted.

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable anhydrous solvent such as chloroform or toluene.

-

Addition of Reagents: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Slowly add an equimolar amount of 2-chlorobenzoyl chloride to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, the mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, research on structurally similar compounds provides strong indications of its potential bioactivity.

Antimicrobial and Antifungal Activity

Derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide have demonstrated notable antibacterial and antifungal potential.[5] Specifically, N-(2-chloro-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide showed activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, studies on 2-chloro-N-phenylbenzamide have shown good inhibitory effects against the fungi Rhizoctonia solani and Sclerotinia sclerotiorum.[3] These findings suggest that this compound is a promising candidate for further investigation as an antimicrobial and antifungal agent.

Antidiabetic Potential

A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes, showing significant inhibitory activity.[5] This suggests that the core structure, which is closely related to this compound, may be a valuable starting point for the development of new antidiabetic agents.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, the biological activities of related benzamides offer some insights. For instance, the anthelmintic drug Niclosamide, which shares a chloro-nitrophenyl-benzamide substructure, is known to function as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[6] It is plausible that this compound could exhibit a similar mechanism of action.

Further research, including in vitro enzyme inhibition assays, cell-based signaling pathway analysis, and in vivo studies, is required to determine the specific molecular targets and mechanisms of action of this compound.

Figure 2: A logical workflow for the research and development of this compound.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of related compounds, particularly in the antimicrobial, antifungal, and antidiabetic areas, highlight its potential as a lead compound for further optimization. This technical guide summarizes the current knowledge of its chemical properties and provides a framework for future research. Detailed experimental determination of its physical properties, comprehensive biological screening, and in-depth mechanistic studies are crucial next steps to fully unlock the therapeutic potential of this promising benzamide derivative.

References

- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis of 2-Chloro-N-phenylbenzamide and Research on Its Antifungal Activity [aj.xhu.edu.cn]

- 4. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 2-Chloro-N-(4-nitrophenyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(4-nitrophenyl)benzamide and its derivatives represent a class of synthetic compounds with a promising spectrum of biological activities. The core structure, featuring a chlorinated benzoyl ring linked to a nitrophenyl amine, provides a versatile scaffold for medicinal chemistry exploration. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, proposed signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their potential biological interactions.

Data Presentation: Biological Activities

The biological activities of various this compound derivatives are summarized below. This data has been compiled from multiple studies to provide a comparative overview.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

| Compound ID | Derivative Substitution | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 1a | Unsubstituted | Bacillus subtilis | 6.25 | [1] |

| Escherichia coli | 3.12 | [1] | ||

| 1b | 4-hydroxy (on benzoyl ring) | Bacillus subtilis | - | |

| Escherichia coli | - | |||

| 1c | 4-bromo (on N-phenyl ring) | Escherichia coli | 3.12 | [1] |

| Bacillus subtilis | 6.25 | [1] |

Note: '-' indicates data not available in the cited literature.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2,4-thiazolidinedione | Leukemia (MOLT-4) | 1.57 (GI50) | |

| Colon (SW-620) | 1.57 (GI50) | |||

| 2b | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (SR) | 1.57 (GI50) |

Note: GI50 represents the concentration for 50% growth inhibition.

Enzyme Inhibitory Activity

A significant area of investigation for these derivatives is their ability to inhibit specific enzymes, such as α-glucosidase and α-amylase, which are relevant to the management of type 2 diabetes.

| Compound ID | Derivative Substitution | Enzyme | IC50 (µM) | Reference |

| 3a | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | 10.75 ± 0.52 | [2] |

| α-amylase | 0.90 ± 0.31 | [2] | ||

| 3b | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-4-nitrophenyl)-4-nitrobenzamide | α-glucosidase | - | [2] |

| α-amylase | 1.52 ± 0.84 | [2] |

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

Synthesis of this compound

This protocol describes a general two-step synthesis of the core compound.

Step 1: Synthesis of 2-Chlorobenzoyl Chloride

-

To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature under a fume hood.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting 2-chlorobenzoyl chloride is used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve 4-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine, pyridine) (1.2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add the freshly prepared 2-chlorobenzoyl chloride (1 equivalent) dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4][5]

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7][8][9]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

α-Glucosidase Inhibition Assay

This assay measures the ability of the compounds to inhibit the α-glucosidase enzyme.[1][10][11][12][13]

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the mixture at 37°C for 20 minutes.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Acarbose is used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Mandatory Visualizations

Proposed Anticancer Signaling Pathway: Intrinsic Apoptosis

While the precise signaling pathways for this compound derivatives are not yet fully elucidated, their structural motifs suggest a potential to induce apoptosis. A plausible mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Caption: Proposed intrinsic apoptosis pathway induced by derivatives.

Experimental Workflow: Antimicrobial MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship: Enzyme Inhibition Mechanism

This diagram illustrates the competitive inhibition mechanism by which these derivatives may inhibit enzymes like α-glucosidase.

Caption: Mechanism of competitive enzyme inhibition by derivatives.

Conclusion

This compound derivatives have demonstrated a wide range of biological activities, including promising antimicrobial, anticancer, and enzyme inhibitory effects. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. The experimental protocols provided herein offer a foundation for researchers to further explore the potential of these compounds. While the precise molecular mechanisms of action are still under investigation, the proposed signaling pathways offer a starting point for future mechanistic studies. Further research is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates based on this versatile chemical scaffold.

References

- 1. In vitro α-glucosidase inhibitory assay [protocols.io]

- 2. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. mdpi.com [mdpi.com]

- 10. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Researchers

Introduction: Substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of applications in neuroscience, gastrointestinal disorders, and emerging fields such as oncology and neuroprotection. Their diverse therapeutic effects stem from their ability to modulate key signaling pathways, primarily through interactions with dopamine and serotonin receptors. This technical guide provides an in-depth overview of the research applications of substituted benzamides, detailing their mechanisms of action, quantitative pharmacological data, experimental protocols for their evaluation, and the intricate signaling pathways they influence.

Core Applications and Mechanisms of Action

Substituted benzamides have been successfully developed into drugs for a range of conditions, each leveraging a specific molecular mechanism.

Dopamine Receptor Antagonism: The Cornerstone of Antipsychotic and Antidepressant Activity

A primary mechanism of action for many substituted benzamides is the antagonism of dopamine D2 and D3 receptors.[1][2] This activity is central to their use as both antipsychotics and, at lower doses, as antidepressants.

-

Antipsychotic Effects: At higher doses (e.g., amisulpride 400-1200 mg/day), these compounds act on postsynaptic D2/D3 receptors in the limbic system and prefrontal cortex, leading to a selective inhibition of dopaminergic activity.[2] This is effective in treating the positive symptoms of schizophrenia.

-

Antidepressant and Anxiolytic Effects: At lower doses (e.g., amisulpride 50 mg/day), substituted benzamides like amisulpride preferentially block presynaptic D2/D3 autoreceptors.[2] This action inhibits the negative feedback mechanism on dopamine release, leading to an overall increase in dopaminergic neurotransmission in the mesocorticolimbic pathway, which is thought to alleviate depressive symptoms, particularly in dysthymia.[1][2]

Serotonin Receptor Modulation: Prokinetic and Antiemetic Properties

Several substituted benzamides exhibit activity at serotonin receptors, which underlies their utility in gastrointestinal disorders.

-

Gastroprokinetic Effects: Compounds like cisapride and mosapride are agonists at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[3][4] Activation of these receptors in the myenteric plexus of the gut enhances the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal motility.[3] This increased cholinergic activity leads to stronger esophageal and gastric contractions, improved gastric emptying, and accelerated intestinal transit.[3][5]

-

Antiemetic Effects: The anti-nausea and anti-vomiting effects of some substituted benzamides, such as metoclopramide and bromopride, are attributed to their antagonist activity at both dopamine D2 receptors in the chemoreceptor trigger zone of the brainstem and, for some, at 5-HT3 receptors.[6][7][8]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative substituted benzamides at their primary targets. This data is crucial for understanding their potency and selectivity.

| Compound | Receptor | Ki (nM) | Application |

| Amisulpride | Dopamine D2 | 2.8[4] | Antipsychotic, Antidepressant |

| Dopamine D3 | 3.2[4] | Antipsychotic, Antidepressant | |

| Serotonin 5-HT7 | 11.5[1] | Antidepressant | |

| Sulpiride | Dopamine D2 | 9.8 | Antipsychotic, Antidepressant |

| Dopamine D3 | 8.05 | Antipsychotic, Antidepressant | |

| Dopamine D4 | 54 | Antipsychotic | |

| Metoclopramide | Dopamine D2 | 28.8[7] | Antiemetic, Prokinetic |

| Serotonin 5-HT3 | - (Antagonist) | Antiemetic | |

| Serotonin 5-HT4 | - (Agonist) | Prokinetic | |

| Cisapride | Serotonin 5-HT4 | Potent Agonist | Prokinetic |

| Clebopride | Dopamine D2 | 3.5[9] | Antiemetic, Prokinetic |

| α2-Adrenergic | 780[9] | Prokinetic | |

| Remoxipride | Dopamine D2 | 16 | Antipsychotic |

| Sigma-1 | - (High Affinity) | - |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of substituted benzamides.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (substituted benzamides) at various concentrations.

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, and the test compound or vehicle.

-

Add [³H]Spiperone to a final concentration of ~0.2-0.5 nM.

-

For non-specific binding wells, add haloperidol.

-

Incubate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Dopamine Release

This technique measures the extracellular levels of dopamine and its metabolites in the brain of a living animal in response to a drug.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12).

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

-

Test compound (e.g., amisulpride) dissolved in aCSF or administered systemically.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

-

Procedure:

-

Anesthetize the animal (e.g., a rat) and place it in the stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens or striatum).

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector.

-

After establishing a stable baseline of dopamine levels, administer the substituted benzamide either systemically (e.g., intraperitoneal injection) or through the microdialysis probe (retrodialysis).

-

Continue collecting dialysate samples to measure the drug-induced changes in dopamine concentration.

-

Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

-

Cisplatin-Induced Emesis Model in Ferrets

This animal model is used to evaluate the antiemetic potential of novel compounds.[10]

-

Materials:

-

Ferrets.

-

Cisplatin (e.g., 10 mg/kg, intravenous).

-

Test compound (substituted benzamide) at various doses.

-

Vehicle control.

-

Observation cages.

-

-

Procedure:

-

Acclimatize ferrets to the observation cages.

-

Administer the test compound or vehicle at a predetermined time before cisplatin administration.

-

Administer cisplatin intravenously.

-

Observe the animals continuously for a set period (e.g., 4-6 hours).

-

Record the number of retches and vomits for each animal.

-

Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes compared to the vehicle-treated group.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of substituted benzamides are a direct result of their modulation of specific intracellular signaling cascades. The development of these compounds follows a structured workflow from initial discovery to clinical application.

Dopamine D2 Receptor Signaling

Substituted benzamides acting as D2 receptor antagonists primarily interfere with the Gi/o protein-coupled signaling pathway.

References

- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Molecular determinants of biased agonism at the dopamine D₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding assays [bio-protocol.org]

- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(4-nitrophenyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-N-(4-nitrophenyl)benzamide. Due to the absence of publicly available quantitative solubility data for this specific compound in scientific literature, this document focuses on its physicochemical properties, a detailed experimental protocol for solubility determination, and an overview of thermodynamic models that can be used for solubility prediction.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in the table below. These parameters are crucial for understanding its general solubility behavior and for designing experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClN₂O₃ | [1][2] |

| Molecular Weight | 276.68 g/mol | [1][2] |

| CAS Number | 55501-45-6 | [1][2] |

| Predicted Density | 1.44 g/cm³ | [2] |

| Predicted Boiling Point | 365.9 °C at 760 mmHg | [2] |

| Predicted XLogP3 | 4.1 | [2] |

| Appearance | Solid (predicted) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a crystalline solid like this compound in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer and/or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath set to the desired temperature. Agitate the samples using a vortex mixer or orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent the undissolved solid from interfering with the concentration measurement.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Solubility Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Thermodynamic Models for Solubility Prediction

In the absence of experimental data, thermodynamic models can provide an estimation of a compound's solubility. These models often utilize the physicochemical properties of the solute and solvent to predict solubility. Some commonly used models include the van't Hoff equation, the modified Apelblat model, and various activity coefficient models like UNIFAC.[3][4] These predictive methods can be valuable tools in the early stages of drug development for solvent screening and process optimization.[5]

Conclusion

References

Spectroscopic and Synthetic Profile of 2-chloro-N-(4-nitrophenyl)benzamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 2-chloro-N-(4-nitrophenyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an amide derivative with the molecular formula C₁₃H₉ClN₂O₃. Its structure consists of a 2-chlorobenzoyl group linked to a 4-nitroaniline moiety through an amide bond.

Molecular Weight: 276.68 g/mol

Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of 4-nitroaniline with 2-chlorobenzoyl chloride. A representative experimental protocol is detailed below, adapted from the synthesis of similar benzamide derivatives.[1][2]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Procedure:

A solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. The solution is cooled to 0 °C in an ice bath. To this stirred solution, pyridine (1.2 eq) is added, followed by the dropwise addition of 2-chlorobenzoyl chloride (1.1 eq). The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Data

Due to the limited availability of a complete, published dataset for this compound, the following tables present data for a closely related analog, N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide , which serves as a valuable reference for spectral interpretation.[2] General characteristics expected for the target molecule are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (400 MHz, CDCl₃) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Analog) |

| 8.13 | d, J = 8 Hz | 1H | Aromatic H |

| 7.81 | d, J = 8 Hz | 1H | Aromatic H |

| 7.66 | dd, J = 8 Hz | 1H | Aromatic H |

| 7.51 | dd, J = 8 Hz | 1H | Aromatic H |

| 7.43 | d, J = 8 Hz | 2H | Aromatic H |

| 7.36 | br s | 1H | NH |

| 7.25 | d, J = 8 Hz | 1H | Aromatic H |

Expected ¹H NMR Characteristics for this compound: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-chlorobenzoyl and 4-nitrophenyl rings. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift. The protons on the 4-nitrophenyl ring are expected to appear as two doublets due to their para substitution. The protons on the 2-chlorobenzoyl ring will exhibit a more complex splitting pattern.

Table 2: ¹³C NMR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (100 MHz) [2]

| Chemical Shift (δ, ppm) | Assignment (Analog) |

| 164.7 | C=O (Amide) |

| 147.8 | Aromatic C-NO₂ |

| 134.6 | Aromatic C |

| 134.4 | Aromatic C |

| 132.7 | Aromatic C |

| 132.1 | Aromatic C |

| 130.3 | Aromatic C |

| 129.9 | Aromatic C |

| 129.3 | Aromatic C |

| 125.0 | Aromatic C |

Expected ¹³C NMR Characteristics for this compound: The ¹³C NMR spectrum should display a signal for the amide carbonyl carbon in the range of 160-170 ppm. The aromatic region will show multiple signals corresponding to the carbon atoms of the two phenyl rings. The carbons attached to the chlorine and nitro groups will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Data of N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide (KBr pellet) [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Analog) |

| 3226 | Medium | N-H Stretch |

| 1665 | Strong | C=O Stretch (Amide I) |

| 1616 | Strong | N-H Bend (Amide II) / C=C Stretch |

| 1520 | Strong | Asymmetric NO₂ Stretch |

| 1352 | Strong | Symmetric NO₂ Stretch |

Expected IR Characteristics for this compound: The IR spectrum is expected to show a characteristic N-H stretching vibration around 3200-3300 cm⁻¹. A strong absorption band for the amide carbonyl (C=O) stretch should be present in the region of 1650-1680 cm⁻¹. The spectrum will also feature strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be observed.

Mass Spectrometry (MS)

Expected Mass Spectrum Characteristics for this compound: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 276, with an isotopic peak [M+2]⁺ at m/z 278, characteristic of the presence of a chlorine atom. Common fragmentation patterns for benzamides include the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 139 for 2-chlorobenzoyl) and fragments related to the nitroaniline moiety.

Experimental Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

-

The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.[5]

-

Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

-

The acquired data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.[5]

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

Sample Preparation (Thin Solid Film):

-

Approximately 50 mg of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[6]

-

A drop of this solution is placed on a salt plate (e.g., KBr, NaCl).[6]

-

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder.[6]

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.[7][8]

Sample Introduction: The sample can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[7]

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Potential Signaling Pathway Involvement

Benzamide derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). The diagram below illustrates a simplified hypothetical signaling pathway where a benzamide derivative could exert its effect.

Caption: Hypothetical inhibition of a PARP-mediated DNA repair pathway.

References

- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. emory.edu [emory.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols: Schotten-Baumann Reaction for N-Arylbenzamide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a robust and widely used method for synthesizing amides from amines and acyl chlorides or anhydrides.[1][2][3] This reaction is particularly valuable for the synthesis of N-arylbenzamides, a structural motif of significant interest in medicinal chemistry and drug development. The reaction is typically carried out in the presence of a base, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.[2][4] The conditions often involve a two-phase solvent system, consisting of water and an organic solvent, where the base resides in the aqueous phase and the reactants and product remain in the organic phase.[3][5]

N-arylbenzamide scaffolds are prevalent in pharmacologically active compounds, serving as the basis for novel estrogen receptor agonists and potent LRRK2 inhibitors for conditions like Parkinson's disease.[6][7][8] The simplicity and efficiency of the Schotten-Baumann reaction make it an essential tool for synthesizing these and other valuable molecules in a laboratory setting.[1]

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[1][2][9]

-

Elimination & Re-formation of Carbonyl: The intermediate collapses, breaking the bond to the chloride leaving group and reforming the carbonyl double bond.[2]

-

Deprotonation: The base in the reaction mixture neutralizes the hydrochloric acid (HCl) formed, which prevents the protonation of the starting amine and drives the equilibrium towards the product.[4]

Below is a diagram illustrating the general mechanism for the synthesis of an N-arylbenzamide.

Caption: General mechanism of the Schotten-Baumann reaction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of Benzanilide, a representative N-arylbenzamide, from aniline and benzoyl chloride.[10]

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Concentration |

| Aniline | C₆H₅NH₂ | 93.13 | 2.6 | 2.5 | - |

| Benzoyl Chloride | C₆H₅COCl | 140.57 | 4.3 | 3.5 | - |

| Sodium Hydroxide | NaOH | 40.00 | - | 25 | 10% (aq) |

| Ethanol | C₂H₅OH | 46.07 | - | As needed | - |

| Water | H₂O | 18.02 | - | As needed | - |

Note: The quantities are based on a typical laboratory procedure.[9]

Detailed Step-by-Step Procedure

The following protocol is adapted from established procedures for the synthesis of benzanilide.[9][11]

-

Preparation: In a 100 mL Erlenmeyer flask, combine 2.5 mL (2.6 g) of aniline with 25 mL of 10% aqueous sodium hydroxide solution.[9]

-

Reaction: Stopper the flask and shake vigorously to create an emulsion.

-

Addition of Acylating Agent: Add 3.5 mL (4.3 g) of benzoyl chloride to the flask in small portions. After each addition, shake the flask vigorously for approximately one minute.[9] This process should be done in a fume hood as benzoyl chloride is lachrymatory.

-

Completion: After all the benzoyl chloride has been added, stopper the flask securely and shake it for 15-20 minutes.[9][11] The reaction is considered complete when the characteristic smell of benzoyl chloride is no longer present.[9]

-

Isolation: The product, benzanilide, will precipitate as a white solid.[9] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold water to remove any unreacted starting materials and sodium hydroxide.[9][11]

-

Purification: Recrystallize the solid product from boiling ethanol to obtain pure benzanilide.[9][11]

-

Drying: Dry the purified crystals, then determine the yield and melting point.

Experimental Workflow

The diagram below outlines the key stages of the synthesis process.

Caption: Workflow for N-arylbenzamide synthesis and purification.

Applications in Drug Development

The N-arylbenzamide core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active molecules. Its synthetic accessibility via the Schotten-Baumann reaction allows for the rapid generation of compound libraries for drug discovery programs.

-

Estrogen Receptor Agonists: Simple N-arylbenzamides derived from the condensation of aminophenols and hydroxybenzoic acids have been shown to be effective estrogen receptor (ER) agonists, highlighting their potential in hormone-related therapies.[6][7]

-

Kinase Inhibitors: The N-arylbenzamide structure is a key component of potent and selective inhibitors for targets such as Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease.[8]

-

Other Applications: The reaction is also used in the industrial synthesis of pharmaceuticals like flutamide, a nonsteroidal antiandrogen drug.[3]

The relationship between the synthesis, the resulting chemical scaffold, and its therapeutic applications is visualized below.

Caption: Role of the Schotten-Baumann reaction in drug discovery.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. tandfonline.com [tandfonline.com]

- 7. research.uniupo.it [research.uniupo.it]

- 8. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistnotes.com [chemistnotes.com]

- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Note: High-Purity 2-chloro-N-(4-nitrophenyl)benzamide via Recrystallization

Abstract

This application note provides a detailed protocol for the purification of 2-chloro-N-(4-nitrophenyl)benzamide using recrystallization. This method effectively removes impurities, yielding a product of high purity suitable for pharmaceutical research and development. The protocol outlines a systematic approach to solvent selection, dissolution, crystallization, and isolation of the purified compound. Quantitative data on solubility and purification efficiency are presented to guide researchers in achieving optimal results.

Introduction

This compound is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount for its use in subsequent synthetic steps and biological assays to ensure reliable and reproducible results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving the impurities dissolved in the mother liquor. This application note details a reproducible protocol for the purification of this compound by recrystallization, enabling researchers to obtain a high-purity product.

Materials and Methods

Materials

-

Crude this compound (purity ~90%)

-

Ethanol (95%)

-

Activated Carbon

-

Distilled Water

-

Filter Paper

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel)

-

Heating mantle or hot plate

-

Magnetic stirrer

-

Vacuum filtration apparatus

Experimental Protocol

A single-solvent recrystallization method using ethanol is described below. This solvent was selected based on preliminary screening indicating good solubility of this compound at elevated temperatures and poor solubility at lower temperatures.

Step 1: Dissolution

-

Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

-

Add approximately 80 mL of 95% ethanol to the flask.

-

Gently heat the mixture to boiling using a heating mantle while stirring continuously with a magnetic stirrer until the solid is completely dissolved.

-

If the solution is colored, add a small amount of activated carbon (approximately 0.5 g) and boil for a few minutes to adsorb colored impurities.

Step 2: Hot Filtration (if activated carbon was used)

-

Preheat a separate filter funnel and a receiving flask to prevent premature crystallization.

-

Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

Step 3: Crystallization

-

Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for 30 minutes to maximize crystal yield.

Step 4: Isolation and Drying

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any remaining mother liquor.

-

Dry the crystals in a vacuum oven at 60°C until a constant weight is achieved.

Results and Data Presentation

The recrystallization protocol was evaluated based on the yield and purity of the final product. The purity was assessed by High-Performance Liquid Chromatography (HPLC).

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Light yellow powder | Off-white crystalline solid |

| Purity (HPLC) | 90.5% | 99.2% |

| Yield | - | 85.3% |

| Melting Point | 178-181°C | 184-186°C |

Table 1: Summary of quantitative data for the purification of this compound.

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship of the recrystallization purification process.

Discussion

The selection of an appropriate solvent is critical for a successful recrystallization. Ethanol proved to be an effective solvent for this compound, demonstrating a significant difference in solubility at high and low temperatures. The slow cooling step is crucial to allow for the formation of well-defined crystals and to minimize the trapping of impurities within the crystal lattice. The final wash with cold solvent is important to remove any residual mother liquor that contains a high concentration of impurities. The presented protocol resulted in a substantial increase in purity from 90.5% to 99.2%, with a good recovery yield of 85.3%.

Conclusion

Recrystallization is a highly effective and straightforward method for the purification of this compound. The protocol detailed in this application note provides a reliable procedure for obtaining a high-purity product, which is essential for its application in research and development within the pharmaceutical industry. The provided data and workflow diagrams serve as a practical guide for scientists to achieve consistent and high-quality results.

Application Notes and Protocols for 2-chloro-N-(4-nitrophenyl)benzamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-N-(4-nitrophenyl)benzamide as a versatile chemical intermediate in the synthesis of biologically active molecules. The protocols detailed below are based on established methodologies for related compounds and serve as a guide for the synthesis and derivatization of this important scaffold.

Overview of this compound

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure incorporates several key features that make it a versatile intermediate:

-

Benzamide Core: The benzamide moiety is a common scaffold in a wide range of pharmaceuticals, contributing to favorable pharmacokinetic properties and serving as a key interaction point with biological targets.

-

2-Chloro Substituent: The chlorine atom at the 2-position of the benzoyl ring is a reactive site amenable to various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

-

4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can influence the reactivity of the molecule. It can also be reduced to an amino group, providing a handle for further derivatization.

These structural features enable the use of this compound in the synthesis of compounds with a range of biological activities, including but not limited to antidiabetic, antimicrobial, and anticancer properties.

Synthetic Applications

This compound can be utilized as a key intermediate in multi-step synthetic pathways. Below are representative protocols for its synthesis and subsequent derivatization.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-chlorobenzoyl chloride and 4-nitroaniline.

Experimental Protocol: Amide Bond Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Table 1: Representative Data for the Synthesis of Benzamide Derivatives

| Entry | Starting Aniline | Starting Acyl Chloride | Solvent | Base | Yield (%) | Reference |

| 1 | 4-nitroaniline | 2-chlorobenzoyl chloride | DCM | Et₃N | >90 (expected) | General Method |

| 2 | 2-chloro-4-nitroaniline | 2-nitrobenzoyl chloride | CHCl₃ | - | 84 | [1] |

| 3 | p-nitroaniline | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | DMF | - | Not Specified | [1] |

Derivatization via Palladium-Catalyzed Cross-Coupling

The chloro-substituent on the benzoyl ring of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the resulting products.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), an arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired N-(4-nitrophenyl)-[1,1'-biphenyl]-2-carboxamide derivative.

Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-90 (expected) |

| 2 | Heteroaryl chlorides | Various arylboronic acids | Pd(II) precatalysts | Various | Various | Moderate to high |

Application in the Synthesis of Bioactive Molecules

The benzamide scaffold is a key feature in many kinase inhibitors. Derivatives of this compound can be designed to target various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Target: Tyrosine Kinase Signaling Pathway

Many N-arylbenzamide derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth.

Workflow for the Development of Kinase Inhibitors

Caption: Workflow for developing kinase inhibitors.

Mechanism of Action of N-Arylbenzamide Kinase Inhibitors

N-arylbenzamide derivatives often act as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase. The benzamide core typically forms key hydrogen bonds with the hinge region of the kinase domain, while the substituted aryl rings occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.

Caption: Inhibition of Tyrosine Kinase Signaling.

Conclusion

This compound is a highly valuable intermediate for the synthesis of diverse molecular entities with significant potential in drug discovery. Its strategic combination of a benzamide core, a reactive chloro-substituent, and a modifiable nitro group allows for the generation of extensive compound libraries for screening against various biological targets. The provided protocols and conceptual frameworks are intended to facilitate the exploration of this versatile chemical scaffold in the development of novel therapeutics.

References

- 1. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Analytical HPLC Method for 2-chloro-N-(4-nitrophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-chloro-N-(4-nitrophenyl)benzamide using a robust analytical High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and quality control. The method is developed based on the physicochemical properties of the analyte and established chromatographic principles for similar chemical entities. Included are detailed experimental procedures for method validation, data analysis workflows, and clear data presentation tables.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Accurate and precise quantification of this analyte is crucial for process monitoring, quality assurance, and stability studies. This application note describes a reliable reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Chemical Structure and Properties:

-

XLogP3: 4.1[1]

The presence of aromatic rings and a nitro group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The relatively high XLogP3 value indicates good retention on a reverse-phase column.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | 60% B to 80% B over 10 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Run Time | 15 minutes |

Note: The gradient and detection wavelength may require optimization based on the specific HPLC system and column used.

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The following workflow outlines the key steps for validating the analytical method.

Caption: Workflow for the validation of the analytical HPLC method.

Data Presentation

Quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | |

| Theoretical Plates (N) | N ≥ 2000 | |

| %RSD of Peak Area | ≤ 2.0% (n=6) | |

| %RSD of Retention Time | ≤ 1.0% (n=6) |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| Correlation Coefficient (r²) | ≥ 0.999 | ||

| Regression Equation | y = mx + c |

Table 3: Accuracy (Spike/Recovery) Results

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD (n=3) |

| 80% | ||||

| 100% | ||||

| 120% |

Table 4: Precision Results

| Precision Type | Concentration (µg/mL) | Peak Area %RSD (n=6) | Retention Time %RSD (n=6) |

| Repeatability | 50 | ||

| Intermediate Precision | 50 |

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | |

| LOQ |

Data Analysis Workflow

The following diagram illustrates the process of analyzing the data obtained from the HPLC system.

Caption: Workflow for data analysis in the HPLC method.

Conclusion

The described analytical HPLC method provides a reliable and robust framework for the quantitative determination of this compound. Proper method validation according to the outlined protocols will ensure the generation of accurate and precise data suitable for research, development, and quality control purposes. The provided workflows and data presentation tables offer a clear and structured approach to implementing and documenting this analytical procedure.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Chloro-N-(4-nitrophenyl)benzamide Analogs as Potential Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. The core structure of 2-chloro-N-(4-nitrophenyl)benzamide serves as a promising scaffold for the design of novel therapeutic agents. Structural modifications to this backbone can lead to analogs with enhanced potency and selectivity against specific cancer-related targets. One such key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression and mutation are implicated in various cancers. Small molecule inhibitors that bind to the ATP-binding site of the EGFR kinase domain are a cornerstone of modern cancer therapy.

These application notes provide a detailed overview of the methodologies for conducting molecular docking studies on a series of this compound analogs. The aim is to predict their binding affinity and interaction patterns within the EGFR kinase domain, thereby guiding the synthesis and experimental validation of the most promising candidates. The protocols outlined below cover the synthesis of the analogs, in silico molecular docking procedures, and interpretation of the resulting data.

Synthesis of this compound Analogs

The synthesis of the target benzamide analogs can be achieved through a standard and reliable amidation reaction. The general procedure involves the reaction of a substituted 2-chlorobenzoyl chloride with a corresponding substituted 4-nitroaniline.

General Synthesis Protocol

-

Preparation of Substituted 2-Chlorobenzoyl Chlorides: A substituted 2-chlorobenzoic acid (1.0 eq.) is refluxed with an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq.) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

-

Amidation Reaction: The prepared 2-chlorobenzoyl chloride derivative (1.0 eq.) is dissolved in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath. To this solution, the appropriate substituted 4-nitroaniline (1.0 eq.) and a base, such as triethylamine (TEA) or pyridine (1.2 eq.), are added dropwise.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for 6-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound analog.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This protocol outlines the steps for docking the synthesized benzamide analogs into the ATP-binding site of the EGFR kinase domain.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A common choice is the structure complexed with a known inhibitor like Erlotinib (e.g., PDB ID: 1M17).

-

The protein structure is prepared using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE). This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges (e.g., Kollman charges).

-

-

Ligand Preparation:

-

The 2D structures of the this compound analogs are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges are computed for each ligand molecule, and rotatable bonds are defined.

-

-

Grid Generation:

-

A grid box is defined to encompass the active site of the EGFR kinase domain. The dimensions and center of the grid are typically set based on the position of the co-crystallized inhibitor to ensure the docking search is focused on the relevant binding pocket.

-

-

Docking Simulation:

-

The docking simulation is performed using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed algorithm for exploring the conformational space of the ligand within the active site.

-

Multiple docking runs (e.g., 10-50) are typically performed for each ligand to ensure the reliability of the predicted binding pose. The program calculates the binding energy (affinity) for each pose.

-

-

Analysis of Results:

-

The docking results are analyzed based on the binding energy values and the clustering of the predicted poses. The pose with the lowest binding energy is generally considered the most favorable.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed using software like PyMOL or Discovery Studio. These interactions are crucial for understanding the molecular basis of the binding affinity.

-

Data Presentation

The quantitative data from the molecular docking studies of a hypothetical series of this compound analogs targeting the EGFR kinase domain (PDB: 1M17) are summarized below. The series includes substitutions on both the 2-chlorobenzamide ring (R1) and the 4-nitrophenyl ring (R2) to explore structure-activity relationships.

| Compound ID | R1 Substitution | R2 Substitution | Binding Energy (kcal/mol) | Key Interacting Residues (EGFR) |

| BZA-01 | H | H | -7.8 | Met793, Leu718, Val726 |

| BZA-02 | 4-F | H | -8.2 | Met793, Leu718, Cys797 |

| BZA-03 | 4-Cl | H | -8.5 | Met793, Leu718, Thr790 |

| BZA-04 | 4-OCH₃ | H | -8.1 | Met793, Leu844, Ala743 |

| BZA-05 | H | 2-CH₃ | -7.9 | Met793, Leu718, Val726 |

| BZA-06 | H | 2-OH | -8.4 | Met793, Asp855, Leu718 |

| BZA-07 | 4-Cl | 2-OH | -9.1 | Met793, Asp855, Thr790, Cys797 |